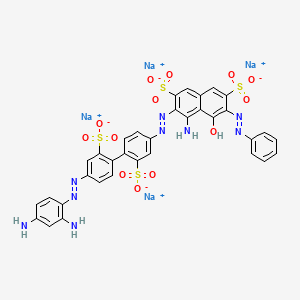
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 280-241-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-241-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EINECS 280-241-8 is carried out on a larger scale, often involving automated processes to ensure consistency and efficiency. The production methods may include batch or continuous processes, depending on the demand and application of the compound. Safety measures and quality control are critical aspects of industrial production to prevent contamination and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: EINECS 280-241-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-241-8 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-241-8 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications.
Scientific Research Applications
EINECS 280-241-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, EINECS 280-241-8 could be involved in the development of pharmaceuticals or diagnostic agents. Industrial applications include its use in manufacturing processes, materials science, and environmental studies .
Mechanism of Action
The mechanism of action of EINECS 280-241-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other proteins, influencing cellular processes and signaling pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry .
Comparison with Similar Compounds
Similar Compounds: EINECS 280-241-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional properties, making them relevant for comparative studies.
Uniqueness: The uniqueness of EINECS 280-241-8 lies in its specific chemical structure and properties, which differentiate it from other compounds. This uniqueness can be leveraged to explore novel applications and enhance its utility in various fields .
Conclusion
EINECS 280-241-8 is a versatile compound with significant applications in scientific research, industry, and medicine Its preparation methods, chemical reactions, and mechanism of action are well-studied, providing a solid foundation for its continued use and exploration
Properties
CAS No. |
83221-63-0 |
|---|---|
Molecular Formula |
C34H23N9Na4O13S4 |
Molecular Weight |
985.8 g/mol |
IUPAC Name |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O13S4.4Na/c35-18-6-11-25(24(36)14-18)41-39-20-7-9-22(26(15-20)57(45,46)47)23-10-8-21(16-27(23)58(48,49)50)40-42-32-28(59(51,52)53)12-17-13-29(60(54,55)56)33(34(44)30(17)31(32)37)43-38-19-4-2-1-3-5-19;;;;/h1-16,44H,35-37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
FDBUGUPCKLNWBP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















